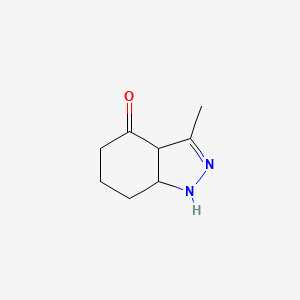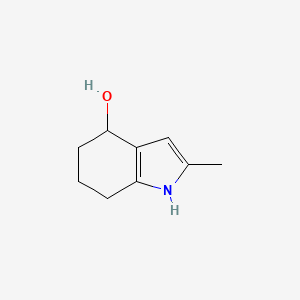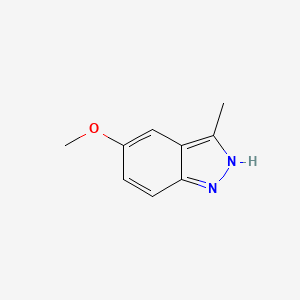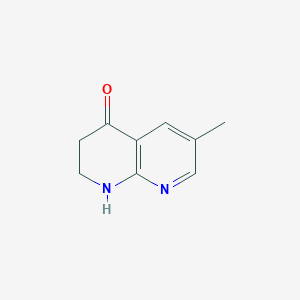
6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the condensation of 2-aminonicotinaldehyde with an appropriate ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Analyse Chemischer Reaktionen
Reaktionstypen
6-Methyl-2,3-dihydro-1,8-Naphthyridin-4(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung in entsprechende Naphthyridin-Derivate.
Reduktion: Bildung von Dihydro-Derivaten.
Substitution: Einführung verschiedener funktioneller Gruppen an verschiedenen Positionen am Naphthyridin-Ring.
Häufige Reagenzien und Bedingungen
Oxidation: Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verwendung von Halogenierungsmitteln, Nitrierungsmitteln oder anderen Elektrophilen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Naphthyridin-Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und anticancer-Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Methyl-2,3-dihydro-1,8-Naphthyridin-4(1H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese könnten Enzyme, Rezeptoren oder Nukleinsäuren umfassen. Die Wirkungen der Verbindung werden durch Signalwege vermittelt, die zelluläre Prozesse wie Proliferation, Apoptose oder Stoffwechsel regulieren.
Wirkmechanismus
The mechanism of action of 6-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,3-Dihydro-1,8-Naphthyridin-4(1H)-on: Fehlende Methylgruppe an der 6-Position.
6-Methyl-1,8-Naphthyridin: Enthält nicht die Dihydro- und Keton-Funktionalitäten.
Einzigartigkeit
6-Methyl-2,3-dihydro-1,8-Naphthyridin-4(1H)-on ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein der Methylgruppe und der Dihydro-Struktur kann seine Wechselwirkung mit molekularen Zielstrukturen und seine Gesamtstabilität beeinflussen.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
6-methyl-2,3-dihydro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C9H10N2O/c1-6-4-7-8(12)2-3-10-9(7)11-5-6/h4-5H,2-3H2,1H3,(H,10,11) |
InChI-Schlüssel |
DKEUFAIGBWPFKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(NCCC2=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one](/img/structure/B11919022.png)
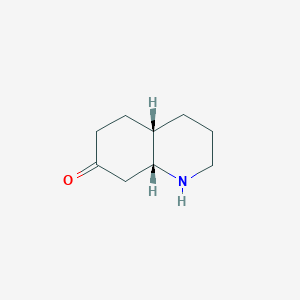

![Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B11919038.png)
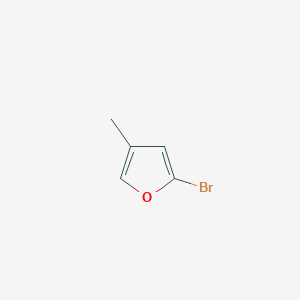
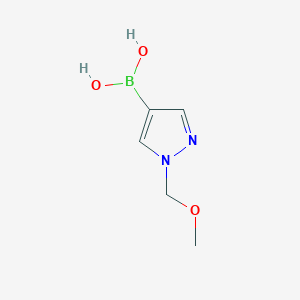
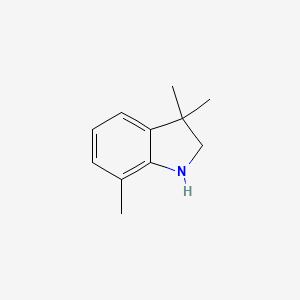
![7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11919070.png)
![5-Chloroimidazo[1,5-a]pyridine](/img/structure/B11919092.png)


